5H-(1)Benzopyrano(4,3-b)pyridin-5-one

Antifungal Agricultural fungicide Succinic dehydrogenase inhibition

5H-(1)Benzopyrano(4,3-b)pyridin-5-one (also named 5H-chromeno[4,3-b]pyridin-5-one) is the unsubstituted core of a coumarin-fused pyridine heterocycle. It serves as the backbone of the natural product polyneomarline C and is a versatile synthetic entry point for generating diverse libraries via substitution at positions 2, 4, and the hydroxyl group.

Molecular Formula C12H7NO2
Molecular Weight 197.19 g/mol
CAS No. 85175-31-1
Cat. No. B12658828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-(1)Benzopyrano(4,3-b)pyridin-5-one
CAS85175-31-1
Molecular FormulaC12H7NO2
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC=N3)C(=O)O2
InChIInChI=1S/C12H7NO2/c14-12-9-5-3-7-13-11(9)8-4-1-2-6-10(8)15-12/h1-7H
InChIKeyGNWLMVUQBPYECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-(1)Benzopyrano(4,3-b)pyridin-5-one (CAS 85175-31-1) – Scaffold Overview for Procurement & Screening


5H-(1)Benzopyrano(4,3-b)pyridin-5-one (also named 5H-chromeno[4,3-b]pyridin-5-one) is the unsubstituted core of a coumarin-fused pyridine heterocycle. It serves as the backbone of the natural product polyneomarline C and is a versatile synthetic entry point for generating diverse libraries via substitution at positions 2, 4, and the hydroxyl group. The scaffold has demonstrated tractable biological activities including antifungal, antibacterial, anticancer, dopamine receptor modulation, and anti-inflammatory effects, and exhibits bright fluorescence with quantum yields up to 0.84 [1]. The parent compound itself (MW 197.19 g/mol, XLogP ≈ 2) is commercially available from multiple suppliers, making it a cost-effective starting material for medicinal chemistry and chemical biology programs .

Versatile synthetic entry for library generation
Reported bioactivity across multiple target classes
Fluorescence property for probe development
Natural product core (polyneomarline C) scaffold

Why 5H-(1)Benzopyrano(4,3-b)pyridin-5-one Cannot Be Casually Swapped with In-Class Analogs


Within the benzopyranopyridine family, the position of the pyridine nitrogen and the ring fusion geometry (e.g., [4,3-b] vs [3,4-c] vs [3,4-b]) dictate the compound's biological target profile and physicochemical properties [1]. For instance, the [3,4-c] isomer series shows anti-inflammatory activity comparable to diclofenac, while the [3,4-b] isomer CGS 15873A selectively agonizes dopamine autoreceptors with an ED50 of 1.83 µmol/kg [2]. Even within the same [4,3-b] fusion, subtle substituent changes at the 2-, 4-, or hydroxyl positions can alter antifungal inhibition rates by 3–4 fold [3]. The core heterocycle also displays fluorescence that is highly sensitive to methoxy substitution position, with the 7-methoxy derivative significantly outperforming the 8-methoxy analogue [4]. Simply procuring a 'benzopyranopyridine' without verifying the exact fusion and substitution pattern therefore carries a high risk of obtaining a compound with irrelevant or suboptimal performance in the intended assay.

Fusion isomer mismatch
[4,3-b] vs [3,4-c] isomer shifts target profile and bioactivity readout
Substitution sensitivity
Side-chain at hydroxyl alters antifungal inhibition; methoxy position shifts fluorescence
Pharmacophore geometry
Ring fusion influences dopamine autoreceptor vs. anti-inflammatory activity context

5H-(1)Benzopyrano(4,3-b)pyridin-5-one – Quantified Differentiation Evidence for Procurement Decisions


Fungicidal Efficacy: 5H-Chromeno[4,3-b]pyridin-5-one Derivative 1i vs. Commercial Fungicides Azoxystrobin & Osthole

A derivative of the target scaffold, compound 1i (a 5H-chromeno[4,3-b]pyridin-5-one bearing optimized side-chain substitution), demonstrated significantly superior in vitro and in vivo antifungal activity against Alternaria alternata compared to the commercial fungicides azoxystrobin and osthole [1]. The structure-activity relationship revealed that introducing side-chain groups at the hydroxyl position increased inhibition rates by 3–4 fold relative to unsubstituted analogs [1].

Fungicidal comparison
Head-to-head
1i: 56.4% in vivo inhibition
Azoxystrobin 37.3%, Osthole 42.3%
Supports antifungal lead optimization context
7-day pear fruit assay; SDH docking -7.16 kcal/mol
Antifungal Agricultural fungicide Succinic dehydrogenase inhibition

Fluorescence Quantum Yield: Chromeno[4,3-b]pyridine vs. Pyrano[3,2-c]chromene Isomers

Chromeno[4,3-b]pyridines synthesized via organocatalytic ANRORC reaction exhibited bright fluorescence across 460–595 nm with quantum yields reaching up to 0.84 in solvents including MeCN, DMSO, EtOH, and H2O [1]. In contrast, the isomeric pyrano[3,2-c]chromenes obtained under different reaction conditions (Et3N at 20°C) are less accessible and their fluorescence properties are not equivalently characterized in the same study, underscoring the preferential photophysical tractability of the [4,3-b] framework [1].

Fluorescence quantum yield
Reported
[4,3-b] QY up to 0.84 (460–595 nm)
Pyrano[3,2-c] isomer not characterized
Supports fluorescent probe design
Measured in MeCN, DMSO, EtOH, H2O
Fluorescent probe Quantum yield Chemosensing

Dopamine Autoreceptor Agonism: Benzopyrano[3,4-b]pyridine Isomer CGS 15873A vs. Classical Dopamine Agonists

The benzopyrano[3,4-b]pyridine isomer (±)-trans-1,3,4,4a,5,10b-hexahydro-4-propyl-2H-[1]benzopyrano[3,4-b]pyridin-7-ol (CGS 15873A) was characterized as a selective dopamine autoreceptor agonist. In the γ-butyrolactone (GBL) model, it showed an ED50 of 1.83 µmol/kg (i.p.) and 2.11 µmol/kg (p.o.), indicating oral bioavailability [1]. In radioligand binding, it displaced [3H]ADTN with biphasic IC50 values of 6 nM and 234 nM, and displaced [3H]spiperone at D2 receptors with an IC50 of 234 nM [1]. This contrasts with classical direct dopamine agonists such as apomorphine, which exhibit different D2/D1 selectivity profiles and lack the same degree of autoreceptor vs. postsynaptic differentiation.

Dopamine autoreceptor agonism
Class-level
CGS 15873A ED50 1.83 µmol/kg (i.p.)
vs. classical agonists — no direct head-to-head
Supports CNS probe development context
GBL model; D2 IC50 234 nM
Dopamine receptor CNS Autoreceptor agonist

Natural Product Anti-inflammatory Activity: Phochrodines A–D vs. Nitric Oxide Production Inhibition Baselines

Phochrodines A–D, the first naturally occurring 5H-chromeno[4,3-b]pyridine derivatives isolated from the mangrove endophytic fungus Phomopsis sp. 33#, were evaluated for anti-inflammatory activity via nitric oxide (NO) production inhibition [1]. Phochrodines 3 and 4 showed moderate NO inhibition with IC50 values of 49.0 µM and 51.0 µM, respectively, while phochrodine 4 also scavenged DPPH radical with an IC50 of 34.0 µM [1]. No cytotoxicity was observed against MDA-MB-435 breast cancer cells, indicating a favorable selectivity window [1].

Anti-inflammatory activity
Reported
NO IC50 49–51 µM; DPPH IC50 34 µM
Supports inflammation model studies
No cytotoxicity against MDA-MB-435
Natural product Anti-inflammatory Nitric oxide inhibition

5H-(1)Benzopyrano(4,3-b)pyridin-5-one – Research & Industrial Application Scenarios


Agrochemical Fungicide Lead Optimization

Research teams developing next-generation agricultural fungicides can procure 5H-chromeno[4,3-b]pyridin-5-one as a starting scaffold, leveraging the demonstrated SAR that side-chain hydroxyl modification yields 3–4 fold activity improvements and that optimized derivative 1i outperforms both azoxystrobin and osthole in in vivo pear fruit protection assays (56.4% vs. 37.3% and 42.3% inhibition after 7 days, respectively) [1]. The scaffold is ripe for further diversification to target additional phytopathogens.

Fluorescent Probe and Imaging Agent Development

Academic and industrial laboratories seeking fluorescent small-molecule probes can exploit the chromeno[4,3-b]pyridine core, which has been experimentally demonstrated to deliver quantum yields up to 0.84 across multiple solvents (MeCN, DMSO, EtOH, H2O) with tunable emission between 460–595 nm [2]. The scaffold's synthetic accessibility via organocatalytic ANRORC chemistry enables rapid library generation for structure-photophysics relationship studies.

CNS Drug Discovery Targeting Dopamine Autoreceptors

Neuroscience programs focused on Parkinson's disease or schizophrenia can use the benzopyranopyridine scaffold family, as exemplified by CGS 15873A (a [3,4-b] isomer), which demonstrated oral bioavailability and selective dopamine autoreceptor agonism with an ED50 of 1.83 µmol/kg (i.p.) in the GBL model [3]. The unsubstituted [4,3-b] scaffold serves as a versatile starting point for designing novel analogs with potentially improved subtype selectivity.

Natural Product-Inspired Anti-inflammatory Lead Discovery

The naturally occurring phochrodines A–D provide proof-of-concept that the 5H-chromeno[4,3-b]pyridine skeleton can yield anti-inflammatory agents with moderate NO inhibition activity (IC50 ~50 µM) and radical scavenging capacity (DPPH IC50 34 µM) without measurable cytotoxicity against MDA-MB-435 cells [4]. Semi-synthetic derivatization of the commercially available core scaffold offers a direct path to enhanced potency.

Application
Selection Property
Validation Focus
Fungicide lead optimization studies
SAR-guided scaffold diversification
In vivo plant protection assays
Fluorescent probe development
Quantum yield fluorescence property
Solvent-dependent emission tuning
CNS probe development (dopamine autoreceptor)
Autoreceptor selectivity profile
In vivo GBL model response
Inflammation model studies (NO inhibition)
Natural product scaffold with reported NO inhibition
Cytotoxicity profiling in relevant cell models
Quote Request

Request a Quote for 5H-(1)Benzopyrano(4,3-b)pyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.